Product packaging for endo-BCN-PEG4-PFP ester(Cat. No.:)

endo-BCN-PEG4-PFP ester

Cat. No.: B607320
M. Wt: 607.6 g/mol
InChI Key: SWBZFLVGZRZGCI-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Chemistry and its Relevance to endo-BCN-PEG4-PFP ester

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comwikipedia.org The concept, introduced in the early 2000s, has revolutionized the study of biomolecules in their natural environments. numberanalytics.comwikipedia.org Early bioorthogonal reactions included the Staudinger ligation, which involves the reaction of azides and phosphines. numberanalytics.comwikipedia.orgacs.org

A major advancement in the field was the development of "click chemistry," a set of reactions that are rapid, efficient, and selective under mild, aqueous conditions. chempep.comaxispharm.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. chempep.comwikipedia.org However, the cytotoxicity of the copper catalyst limited its application in living systems. chempep.cominterchim.fr This limitation spurred the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgchempep.comaxispharm.com

SPAAC utilizes strained cyclooctynes, such as BCN and dibenzocyclooctyne (DBCO), which react readily with azides without the need for a metal catalyst. chempep.compcbiochemres.com This makes SPAAC highly suitable for applications in living cells and organisms. axispharm.com The this compound is a direct product of this evolution, incorporating the BCN moiety for copper-free click chemistry. lumiprobe.com This allows researchers to specifically label azide-modified biomolecules in complex biological systems.

Structural Elucidation and Functional Group Significance of this compound in Research Contexts

The molecular formula of this compound is C₂₈H₃₄F₅NO₈, with a molecular weight of approximately 607.57 g/mol . Each component of its structure plays a distinct and crucial role in its function as a bioconjugation reagent.

The endo-Bicyclo[6.1.0]nonyne (BCN) Moiety: Principles and Applications in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN moiety is a strained cyclooctyne (B158145) that is central to the compound's utility in copper-free click chemistry. lumiprobe.commedchemexpress.com Its high ring strain (approximately 19 kcal/mol) drives the [3+2] cycloaddition reaction with azides, leading to the formation of a stable triazole linkage. This reaction is highly specific and can be performed under mild conditions, making it ideal for labeling biomolecules in their native environment. lumiprobe.comconju-probe.com BCN is versatile, as it can react with both azides via SPAAC and tetrazines through an inverse electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.comgenelink.com

While both BCN and DBCO are widely used in SPAAC, they exhibit different properties. DBCO is known for its higher reactivity with aliphatic azides. acs.org However, BCN has been shown to be more favorable in certain contexts, achieving higher conversion rates in some antibody labeling experiments. acs.org Furthermore, due to its more hydrophobic nature, DBCO-containing conjugates have a greater tendency to aggregate compared to their BCN-analogues. acs.org Studies have shown that endo-BCN-PEG4 conjugates can exhibit significantly less aggregation than DBCO analogs in antibody-drug conjugates (ADCs).

Featureendo-BCNDBCO
Reactivity Reacts slower than DBCO in SPAAC but can achieve higher conversion in some cases. acs.orgGenerally faster reaction kinetics in SPAAC with aliphatic azides. acs.org
Aggregation Lower propensity for aggregation in conjugates. acs.orgHigher tendency to cause aggregation of conjugates. acs.org
Size Smaller, which can reduce steric hindrance in dense biological systems. Larger and more hydrophobic. acs.org

The mechanism of SPAAC is a concerted [3+2] cycloaddition reaction. chempep.com The driving force is the release of ring strain in the cyclooctyne as it forms the more stable, less strained triazole ring upon reaction with an azide (B81097). chempep.com This process is considered bioorthogonal because neither the strained alkyne nor the azide functional group is commonly found in biological systems, ensuring that the reaction is highly selective and does not interfere with cellular processes. numberanalytics.comnih.gov

Comparison with other cyclooctynes (e.g., DBCO) in terms of reactivity and aggregation propensity

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG4): Role in Biocompatibility and Solubility Enhancement in Research Systems

The length of the PEG spacer can significantly influence the properties of the resulting bioconjugate. biochempeg.comacs.orgresearchgate.net Longer PEG chains generally lead to increased hydrophilicity, longer circulation times in vivo, and can provide a "stealth" effect that helps to avoid clearance by the immune system. biochempeg.comresearchgate.netmdpi.com However, there is an optimal length, as excessively long PEG chains can sometimes lead to reduced efficacy or altered biological activity. researchgate.netmdpi.com The four-unit PEG spacer in this compound represents a balance, providing sufficient hydrophilicity and spacing for many applications without being overly bulky. Shorter PEG chains, on the other hand, result in more compact conjugates. The choice of PEG length is a critical parameter to consider when designing bioconjugates for specific applications. acs.org

PEG Chain LengthImpact on Conjugate Properties
Short More compact molecular architecture, potentially improved membrane permeability.
Intermediate (e.g., PEG4) Optimized balance of hydrophilicity and molecular size.
Long Enhanced aqueous solubility, reduced protein interactions, longer circulation time, potential for "stealth" properties. biochempeg.commdpi.com
PEGylation Strategies in Biomedical Research

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in biomedical research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. scbt.com The hydrophilic and flexible nature of the PEG polymer can increase the hydrodynamic radius of the modified molecule, which in turn can lead to a prolonged residence time in the body and a reduction in clearance by the reticuloendothelial system. scbt.com

Pentafluorophenyl (PFP) Ester Group: Reactivity with Amines and Hydrolytic Stability in Research Applications

Pentafluorophenyl (PFP) esters are highly reactive acylating agents used for the modification of primary and secondary amines to form stable amide bonds. creative-biolabs.com The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity allows for efficient conjugation to biomolecules like proteins and amine-modified oligonucleotides under mild reaction conditions. creative-biolabs.comcd-bioparticles.net

A key advantage of PFP esters in research applications is their enhanced stability toward hydrolysis in aqueous media compared to other commonly used active esters. creative-biolabs.comcd-bioparticles.net This property is particularly valuable in bioconjugation reactions, which are often performed in aqueous buffers over extended periods. The increased hydrolytic stability minimizes the deactivation of the linker before it can react with the target amine, leading to more efficient and reproducible conjugations.

Comparison with N-Hydroxysuccinimide (NHS) Esters in Amine Labeling

N-Hydroxysuccinimide (NHS) esters are another widely used class of reagents for amine labeling. While both PFP and NHS esters react with amines to form stable amide bonds, there are notable differences in their performance, particularly concerning stability. creative-biolabs.comcd-bioparticles.net

Research findings indicate that PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters. creative-biolabs.comcd-bioparticles.net This superior stability means that a higher proportion of the PFP ester remains active throughout the course of a labeling reaction, often resulting in higher conjugation efficiencies. While both ester types are effective, the enhanced stability of PFP esters provides a wider time window for the reaction and can be particularly advantageous when working with low concentrations of reactants or with biomolecules that require longer incubation times for efficient labeling.

FeaturePFP EsterNHS Ester
Reactivity with Amines HighHigh
Bond Formed Stable amide bondStable amide bond
Hydrolytic Stability More stable in aqueous solution creative-biolabs.comcd-bioparticles.netLess stable, more prone to hydrolysis creative-biolabs.comcd-bioparticles.net
Conjugation Efficiency Often higher due to greater stability Can be lower due to competitive hydrolysis

Historical Context and Emergence of this compound in Academic Research

The development of this compound is not marked by a single discovery but rather by the convergence of several key technologies in chemical biology. Its emergence is a direct result of the growing need for sophisticated, multifunctional reagents for creating complex bioconjugates.

The historical context begins with the independent development of its constituent parts. The concept of "click chemistry," introduced in 2001, set the stage for highly efficient and specific chemical ligations. chempep.com A significant advancement for biological applications was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminated the need for a cytotoxic copper catalyst. biochempeg.commdpi.com Within this context, bicyclo[6.1.0]nonyne (BCN) was developed as a small, highly reactive, and efficient strained alkyne for SPAAC reactions. chempep.combiochempeg.com The synthesis of functionalized BCN intermediates, such as BCN-carboxylic acid, became a crucial step in creating versatile BCN-containing reagents. rsc.orgnih.gov

Concurrently, the use of PFP esters in peptide synthesis has a long history, valued for their ability to promote efficient peptide bond formation with minimal side reactions. highfine.comchemimpex.com Their superior stability compared to NHS esters gradually led to their adoption in the broader field of bioconjugation for modifying proteins and other biomolecules. creative-biolabs.com

The final component, PEGylation, has been a cornerstone of drug delivery and bioconjugation since the 1970s, recognized for its ability to improve the solubility and pharmacokinetic properties of biomolecules. scbt.com

The synthesis of heterobifunctional linkers combining these elements was a logical progression. Academic research into creating more homogeneous and effective antibody-drug conjugates (ADCs) drove the demand for linkers with precisely these characteristics. Researchers began to report the use of BCN-PEG constructs to link cytotoxic payloads to antibodies via SPAAC, noting the advantages of BCN's reactivity. nih.gov The integration of a PFP ester at the other end of the PEG-BCN scaffold provided a stable and efficient method for initial conjugation to the drug or another molecule. Thus, the emergence of this compound in the academic and commercial landscape represents the rational design of a chemical tool that elegantly combines the benefits of SPAAC, PEGylation, and activated ester chemistry to meet the demands of advanced bioconjugation research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34F5NO8 B607320 endo-BCN-PEG4-PFP ester

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZFLVGZRZGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Endo Bcn Peg4 Pfp Ester

Advanced Synthetic Routes for endo-BCN-PEG4-PFP ester

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The general strategy involves the synthesis of the BCN core, followed by the attachment of the PEG spacer and subsequent functionalization with the PFP ester.

Precursor Synthesis and Functionalization Strategies

The synthesis typically commences with the formation of the bicyclo[6.1.0]non-4-yne (BCN) core. One common approach involves the photochemical or thermal rearrangement of cis-cyclooctene derivatives to create the strained bicyclic structure. Another route to a BCN-amine intermediate involves a Diels-Alder reaction between cyclooctyne (B158145) and a nitrile oxide, followed by reduction.

Once the BCN core is synthesized, it is conjugated to a tetraethylene glycol (PEG4) spacer. This is often achieved by reacting a BCN intermediate with a derivative of tetraethylene glycol, such as tetraethylene glycol diamine, under conditions like the Mitsunobu reaction.

The final step is the introduction of the pentafluorophenyl (PFP) ester. The terminal hydroxyl group of the BCN-PEG4 intermediate is activated and reacted with a pentafluorophenyl-containing reagent, such as pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA), in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Optimized Reaction Conditions for High-Yield Synthesis

Achieving high yields in the synthesis of this compound necessitates the optimization of several reaction parameters. For the final esterification step, a molar ratio of approximately 1.2:1 of PFP-TFA to the BCN-PEG4 intermediate is often used to ensure complete conversion. The reaction is typically carried out at room temperature for 4 to 6 hours. Purification is crucial, and methods such as silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity, often exceeding 95%. For larger-scale production, recrystallization from solvent mixtures like ethanol/water can significantly improve the yield to over 90%.

Derivatization and Functionalization of this compound

The utility of this compound lies in its ability to be derivatized and functionalized through its two distinct reactive handles.

Preparation of this compound Conjugates via Amine-Reactive Chemistry

The pentafluorophenyl (PFP) ester group of the molecule is highly reactive towards primary amines (-NH2). broadpharm.comcreative-biolabs.com This reactivity is comparable to that of N-hydroxysuccinimide (NHS) esters but with the added advantage of greater stability in aqueous solutions. broadpharm.comcreative-biolabs.comcd-bioparticles.net This allows for the efficient labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds. broadpharm.comcreative-biolabs.com The hydrophilic PEG4 spacer helps to increase the solubility of the resulting conjugates in aqueous media. broadpharm.comcreative-biolabs.comcd-bioparticles.net

Orthogonal Reactivity Profiles for Multi-Component System Assembly

The key feature of this compound is its orthogonal reactivity. After the PFP ester has reacted with a primary amine, the BCN group remains available for a subsequent reaction. The strained alkyne of the BCN group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized molecules. medchemexpress.com This "click chemistry" reaction is highly specific and can be performed under mild, physiological conditions without the need for a copper catalyst. This dual reactivity allows for the precise assembly of multi-component systems, such as antibody-drug conjugates or PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.comxcessbio.com

Analytical Techniques for Purity and Structural Confirmation of this compound

To ensure the quality and identity of this compound, a combination of analytical techniques is employed. High-performance liquid chromatography (HPLC), particularly with a C18 column and a gradient of acetonitrile (B52724) and water, is a standard method to confirm the purity of the compound, which is typically expected to be ≥95%. axispharm.com

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is invaluable. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. Mass spectrometry is also used to confirm the molecular weight of the compound (607.57 g/mol ). sigmaaldrich.com The fragmentation patterns observed in mass spectrometry can provide further structural evidence, showing the characteristic loss of the pentafluorophenol (B44920) leaving group and cleavage of the PEG spacer.

Property Value Source(s)
Molecular Formula C₂₈H₃₄F₅NO₈ cd-bioparticles.net
Molecular Weight 607.57 g/mol sigmaaldrich.com
Purity (Typical) ≥95% axispharm.com
CAS Number 1421932-52-6 cd-bioparticles.net

Spectroscopic Characterization in Research Settings

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to verify the presence and integration of the BCN, PEG4, and PFP moieties.

¹H NMR spectra show characteristic signals for the protons in each part of the molecule. For example, the strained alkyne protons of the BCN ring and the methylene (B1212753) protons of the PEG4 chain exhibit distinct chemical shifts. The aromatic protons of the PFP ester are also readily identifiable.

¹³C NMR provides further structural confirmation, with characteristic peaks for the ester carbonyl carbon and the aromatic carbons of the PFP group.

Mass Spectrometry (MS) is employed to confirm the molecular weight and composition of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which is compared to the calculated theoretical mass. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, showing cleavage of the PEG spacer and loss of the pentafluorophenol group. A typical molecular ion peak for the protonated molecule [M+H]⁺ is observed.

A summary of typical spectroscopic data is presented in the table below.

Technique Key Observations Reference
¹H NMRSignals corresponding to the strained alkyne protons, PEG chain protons, and PFP aromatic protons.
¹³C NMRResonances for the ester carbonyl carbon and aromatic carbons of the PFP group.
Mass Spectrometry (MS)Molecular ion peak confirming the expected mass-to-charge ratio.

Chromatographic Methods for Product Isolation and Analysis

Chromatographic techniques are essential for the purification of this compound after synthesis and for analyzing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of the final product. Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase. This method effectively separates the desired product from starting materials and byproducts, typically achieving a purity of over 95%. axispharm.com

Silica Gel Chromatography is often used for the purification of intermediates during the synthesis process. For instance, after the PFP ester activation step, silica gel chromatography with a gradient of solvents like ethyl acetate (B1210297) and hexane (B92381) can be employed to isolate the activated ester.

The table below summarizes the chromatographic methods used.

Method Purpose Typical Conditions Reference
High-Performance Liquid Chromatography (HPLC)Final purification and purity analysisReversed-phase column; gradient elution
Silica Gel ChromatographyPurification of synthetic intermediatesEthyl acetate/hexane gradient

Applications of Endo Bcn Peg4 Pfp Ester in Bioconjugation and Chemical Biology Research

Protein and Peptide Labeling Strategies using endo-BCN-PEG4-PFP ester

The modification of proteins and peptides is a cornerstone of proteomics, drug development, and diagnostics. This compound serves as a pivotal reagent in this area, primarily through the reaction of its PFP ester group with primary amines present on protein surfaces, such as the epsilon-amine of lysine (B10760008) residues and the N-terminal alpha-amine. creative-biolabs.comprecisepeg.com

Site-Specific vs. Random Labeling Approaches

The strategy for labeling a protein with a linker like this compound can be broadly categorized as either random or site-specific, a choice that has significant implications for the final conjugate's homogeneity and functionality.

Random Labeling: This is the most direct approach using this compound. Since most proteins contain multiple surface-exposed lysine residues, reacting the protein directly with the PFP ester results in a heterogeneous mixture of conjugates. ucl.ac.uk The linker can attach at various positions, and a single protein molecule may be modified with multiple linker molecules. While straightforward, this can lead to variability between batches and potential loss of protein function if labeling occurs at a critical site. ucl.ac.uk

Site-Specific Labeling: This advanced approach aims to produce a homogeneous population of modified proteins, where each protein is labeled at the same, predefined position. nih.gov While direct reaction with native amines is typically random, this compound can be used in multi-step, site-specific strategies. For instance, enzymatic methods or site-directed mutagenesis can be used to introduce a unique reactive handle, such as an azide-bearing unnatural amino acid, at a specific location on the protein. nih.gov This azide (B81097) can then be selectively targeted by an amine-containing molecule that has been pre-functionalized using the PFP ester end of the linker. Conversely, a protein could be engineered to have a single, uniquely reactive amine to achieve site-specificity with the PFP ester. ucl.ac.uk Site-specific methods are crucial for applications like the development of antibody-drug conjugates (ADCs), where a uniform drug-to-antibody ratio (DAR) is critical. nih.govucl.ac.uk

Table 2: Comparison of Protein Labeling Strategies

FeatureRandom Labeling (via Lysine)Site-Specific Labeling
Primary Target Surface lysine residues, N-terminusGenetically or enzymatically introduced unique functional groups (e.g., unnatural amino acids, specific tags). nih.gov
Homogeneity Heterogeneous product mixture. ucl.ac.ukHomogeneous, well-defined product. nih.gov
Complexity Simple, one-step reaction.Often requires multi-step procedures including protein engineering.
Impact on Function Risk of modification in active sites, potentially leading to loss of activity. ucl.ac.ukPreserves protein function by avoiding modification of critical residues. nih.gov
Key Application General protein tagging, polyclonal antibody conjugation.Antibody-drug conjugates (ADCs), therapeutic protein modification, FRET studies. nih.govucl.ac.uk

Impact on Protein Functionality and Biological Activity

The method of conjugation directly influences the retention of a protein's biological activity. Randomly labeling lysine residues carries the inherent risk of modifying amines within or near a protein's active site or binding domains, which can lead to a partial or complete loss of function. ucl.ac.uk The resulting heterogeneous mixture can also complicate functional analyses, as it contains a mix of active, partially active, and inactive protein conjugates.

In contrast, site-specific labeling is the preferred method for preserving protein functionality. nih.gov By directing the conjugation to a pre-determined site away from functionally critical regions, the protein's native conformation and activity are more likely to be maintained. The inclusion of the flexible, hydrophilic PEG4 spacer in the this compound linker can also be beneficial, as it physically separates the attached molecule from the protein's surface, reducing potential steric hindrance and helping to maintain the protein's function.

Fluorescent and Affinity Tag Conjugation for Imaging and Purification

A primary application of this compound is the two-step labeling of proteins for downstream applications. In this process, the protein is first functionalized with the linker via its PFP ester group. The newly introduced BCN handle serves as a bioorthogonal platform for a subsequent click reaction. interchim.fr

Fluorescent Labeling: An azide-modified fluorescent dye can be "clicked" onto the BCN-functionalized protein. interchim.fr This strategy is widely used for visualizing protein localization and trafficking within cells via fluorescence microscopy, for tracking proteins in biochemical assays, and for creating probes for flow cytometry.

Affinity Tag Conjugation: Similarly, an azide-modified affinity tag, such as biotin, can be attached. This allows for the efficient purification of the labeled protein from complex mixtures using streptavidin-coated resins. This "tag-and-capture" strategy is also valuable for studying protein-protein interactions.

This two-step approach is advantageous because the click chemistry reaction is highly specific and efficient, proceeding rapidly under mild, physiological conditions without interfering with the protein's function. acs.org

Oligonucleotide Modification and Nucleic Acid Research

The ability to conjugate oligonucleotides with other molecules is fundamental to nucleic acid research, diagnostics, and therapeutics. This compound is an effective reagent for this purpose, enabling the stable attachment of a bioorthogonal BCN handle to synthetic DNA or RNA strands. creative-biolabs.comcd-bioparticles.net

Amine-Modified Oligonucleotide Conjugation

Standard DNA and RNA molecules lack functional groups that can readily react with PFP esters. To overcome this, oligonucleotides are synthesized with a primary amine group incorporated at a specific position, typically the 5' or 3' terminus. creative-biolabs.comprecisepeg.com The PFP ester of the this compound linker reacts efficiently with this amine to form a stable amide bond. precisepeg.com The result is an oligonucleotide that is covalently linked to the PEG4-BCN moiety, ready for subsequent conjugation via its terminal BCN group. The hydrophilic PEG4 spacer is particularly beneficial in this context, as it helps to overcome the inherent polyanionic nature of oligonucleotides and improve their solubility and hybridization characteristics. cd-bioparticles.net

Applications in Molecular Probes and Diagnostics

Oligonucleotides functionalized with a BCN group are versatile building blocks for creating sophisticated molecular tools.

Molecular Probes: By clicking azide-containing reporter molecules (e.g., fluorophores, quenchers) onto the BCN-labeled oligonucleotide, researchers can create custom probes for techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). These probes allow for the sensitive and specific detection of target nucleic acid sequences.

Diagnostics: The BCN handle can be used to immobilize the oligonucleotide onto an azide-functionalized surface, such as a microarray chip or a biosensor. broadpharm.com This is a key step in the fabrication of diagnostic platforms designed to detect genetic markers, pathogens, or specific gene expression patterns from biological samples. The robust covalent linkage provided by the click reaction ensures the stability and reusability of the diagnostic device.

Surface Functionalization of Biomaterials and Nanoparticles

The ability to modify the surfaces of biomaterials and nanoparticles is crucial for a range of biomedical applications. The this compound is utilized for this purpose, enabling the covalent attachment of biological ligands to these surfaces. This functionalization can enhance the performance of biosensing devices and create biocompatible environments for cellular studies.

The creation of biomimetic surfaces is essential for studying cellular behaviors such as adhesion, differentiation, and proliferation. The this compound facilitates the engineering of such surfaces. The PFP ester group reacts with primary amines on a biomaterial or nanoparticle surface, while the BCN group remains available for a "click chemistry" reaction with an azide-tagged biomolecule of interest. creative-biolabs.com This allows for the controlled and specific attachment of proteins or other bioactive molecules to create surfaces that mimic the natural cellular environment. The inclusion of the hydrophilic PEG4 spacer helps to increase the aqueous solubility of the modified material and reduces non-specific protein adsorption, further enhancing biocompatibility. creative-biolabs.comcd-bioparticles.net

Research has demonstrated the use of similar NHS ester-containing linkers for the functionalization of biomolecule surfaces to create these biomimetic environments, which are valuable in tissue engineering and regenerative medicine.

The functionalization of surfaces is a key step in the development of sensitive and selective biosensors. The this compound can be used to immobilize capture probes, such as antibodies or nucleic acids, onto the surface of a biosensor chip or nanoparticle. For instance, gold nanoparticles functionalized using this linker can be used to create biosensors for detecting specific biomarkers. The PFP ester allows for efficient covalent attachment to amine-functionalized surfaces, with one study noting labeling efficiencies of over 85% for a model protein. The BCN group then provides a bioorthogonal handle for the specific attachment of a detection molecule via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This precise control over surface chemistry is critical for the development of advanced diagnostic tools with high sensitivity and selectivity.

Engineering Biocompatible Surfaces for Cellular Interactions

Role in Proteolysis-Targeting Chimeras (PROTACs) and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins within cells. nih.gov These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov The this compound serves as a valuable component in the synthesis of these complex molecules.

The linker in a PROTAC plays a critical role in its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net The design of the linker, including its length, composition, and attachment points, is a key consideration. researchgate.net

The this compound offers several advantages in PROTAC linker design. The PFP ester provides a reactive handle for conjugation to an amine-containing ligand for the protein of interest. The BCN group allows for the subsequent attachment of the E3 ligase ligand via a highly efficient and bioorthogonal SPAAC reaction. This modular approach facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degrader activity. nih.gov The PEG4 spacer enhances the aqueous solubility of the PROTAC molecule and provides flexibility, which can be crucial for achieving the optimal orientation of the two ligands for effective ternary complex formation. While historically linker design has often involved trial and error, the use of versatile linkers like this compound is contributing to more rational design strategies. nih.govresearchgate.net

ComponentFunction in PROTAC DesignKey Advantage
endo-BCNReacts with azide-tagged E3 ligase ligand via SPAAC.High efficiency and bioorthogonality.
PEG4 SpacerIncreases solubility and provides flexibility.Improves physicochemical properties and aids ternary complex formation.
PFP EsterReacts with amine-containing protein of interest ligand.Stable in aqueous media, enabling efficient conjugation. creative-biolabs.combroadpharm.com

Once assembled, a PROTAC containing a linker derived from this compound facilitates the recruitment of a target protein to an E3 ubiquitin ligase. nih.govnih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov This catalytic mechanism of action allows for the degradation of multiple protein copies by a single PROTAC molecule, making it a powerful tool in drug discovery. rsc.org

The use of this compound and similar linkers in PROTAC synthesis has significant implications for drug discovery. It enables the development of therapeutics that can target proteins previously considered "undruggable" by conventional inhibitors. rsc.org This technology is being explored for the treatment of various diseases, including cancer. nih.gov Several PROTACs are currently in clinical trials for cancer therapy, highlighting the potential of this approach. nih.gov

Design Principles for PROTAC Linkers featuring this compound

Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. fujifilm.comaxispharm.com The this compound is a relevant tool in the research and development of novel ADCs.

The PFP ester group of the linker can be used to conjugate it to the antibody, often through reaction with lysine residues. The BCN group then allows for the attachment of an azide-modified cytotoxic payload via a SPAAC reaction. This "click chemistry" approach offers a high degree of control and can lead to the production of more homogeneous ADCs compared to some traditional conjugation methods. nih.gov

Linker Design and Stability in ADC Development

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both safety and efficacy. fujifilm.com The design of the linker must ensure stability in systemic circulation to prevent premature drug release and subsequent off-target toxicity, while allowing for efficient cleavage and payload delivery within the target cancer cell. fujifilm.com

The this compound is integral to modern linker strategies. The PFP ester provides a reactive handle for conjugation to amine-containing molecules, such as the lysine residues on an antibody, forming a stable amide bond. creative-biolabs.combroadpharm.coma3p-scientific.com Notably, PFP esters exhibit greater stability in aqueous solutions compared to the more conventional N-hydroxysuccinimide (NHS) esters, which are more prone to hydrolysis. creative-biolabs.combroadpharm.coma3p-scientific.comaxispharm.com This enhanced stability is advantageous during the conjugation process, leading to higher reaction efficiencies.

Homogeneous vs. Heterogeneous ADC Synthesis with this compound

Traditional methods for ADC synthesis, often involving the reaction of linkers with native lysine or cysteine residues on the antibody, result in heterogeneous mixtures. nih.govucl.ac.uk These mixtures contain ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites, leading to a product with inconsistent pharmacokinetic properties and potentially suboptimal efficacy. nih.gov

The development of site-specific conjugation technologies has enabled the production of homogeneous ADCs, where the drug is attached at a specific, predetermined site on the antibody, resulting in a uniform DAR. fujifilm.comnih.gov The this compound is a key reagent in several of these advanced strategies. For instance, enzymatic methods can introduce a unique reactive group at a specific location on the antibody. This group can then be coupled with a linker-payload construct prepared using this compound.

Research has highlighted the superior pharmacological properties of homogeneous ADCs compared to their heterogeneous counterparts. nih.gov Studies have demonstrated that homogeneous ADCs, synthesized using techniques that can involve BCN-functionalized linkers, exhibit improved pharmacokinetics and a better-defined therapeutic window. nih.gov For example, one study compared homogeneous DAR 6 ADCs with a heterogeneous DAR 6 ADC and found significant differences in cytotoxicity, underscoring the importance of linker architecture and conjugation strategy. nih.gov

Conjugation MethodResulting ADC PopulationKey CharacteristicsRole of this compound
Traditional (e.g., Lysine conjugation)HeterogeneousVariable DARs, inconsistent pharmacokinetics. nih.govPFP ester reacts with multiple lysine residues, contributing to heterogeneity.
Site-Specific (e.g., Enzymatic modification followed by click chemistry)HomogeneousUniform DAR, improved pharmacological properties. nih.govThe BCN group enables precise, bioorthogonal conjugation to an azide-modified antibody at a specific site.

Influence on Drug Efficacy and Off-Target Effects

The structure of the linker, including components derived from this compound, directly impacts the efficacy and safety of an ADC. The stability of the linker in the bloodstream is paramount to minimizing off-target toxicity. fujifilm.com Premature release of the potent cytotoxic payload can lead to damage of healthy tissues, a major concern in cancer chemotherapy. ucl.ac.uk The robust triazole linkage formed via the BCN group and the stable amide bond from the PFP ester contribute significantly to the in-vivo stability of the ADC, thereby reducing the potential for off-target effects. creative-biolabs.com

Drug Delivery System Enhancement and Bioresearch Applications

Beyond ADCs, this compound is a valuable tool for the development of other advanced drug delivery systems and for various applications in bioresearch. Its bifunctional nature allows for the conjugation of a wide array of molecules, enabling the creation of targeted therapies and sophisticated research probes.

Modification of Drug Carriers for Improved Targeting

The principle of targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing systemic side effects. this compound facilitates the modification of various drug carriers, such as nanoparticles and liposomes, to achieve this goal. cd-bioparticles.net

The PFP ester can be used to attach the linker to the surface of a drug carrier that has been functionalized with amine groups. The BCN end of the linker is then available for conjugation with a targeting ligand, such as an antibody fragment, a peptide, or a small molecule that recognizes a specific receptor on the surface of target cells. This strategy has been employed to develop targeted drug delivery systems for cancer therapy, which have demonstrated enhanced accumulation of the drug at tumor sites.

Drug CarrierModification StrategyTargeting Ligand ExamplePotential Therapeutic Application
NanoparticlesSurface functionalization with amine groups, followed by reaction with this compound and a targeting ligand.Antibody fragment recognizing a tumor-specific antigen. fujifilm.comTargeted cancer therapy.
LiposomesIncorporation of amine-functionalized lipids, followed by conjugation with this compound and a targeting ligand.Peptide targeting a receptor overexpressed on diseased cells. axispharm.comTargeted delivery of various therapeutic agents.

Strategies for Reduced Systemic Toxicity

The stability of the linkages formed by this crosslinker is crucial in this regard. The resistance of the amide and triazole bonds to cleavage in the bloodstream prevents the premature release of the drug, which is a major contributor to systemic toxicity. fujifilm.com Furthermore, the hydrophilic PEG4 spacer can help to shield the drug payload from the biological environment, reducing non-specific interactions with proteins and cells, which can also contribute to off-target effects. Research has shown that targeted drug delivery systems developed using such bioconjugation strategies can lead to reduced systemic toxicity compared to conventional delivery methods.

Advanced Research Methodologies Employing Endo Bcn Peg4 Pfp Ester

In Vitro Research Applications

The properties of endo-BCN-PEG4-PFP ester make it highly suitable for a range of in vitro experimental designs, from cellular imaging to the investigation of complex molecular pathways.

Cellular Uptake and Intracellular Localization Studies

The study of how biomolecules enter and are distributed within cells is fundamental to cell biology and drug development. The this compound is a key reagent in these investigations. Its PFP ester group allows for the efficient labeling of primary amines on proteins and other biomolecules, while the BCN group can be used for subsequent bioorthogonal reactions. cd-bioparticles.net

The hydrophilic PEG4 spacer is particularly important in this context as it can improve the cellular uptake of conjugated molecules, such as proteolysis-targeting chimeras (PROTACs). Furthermore, the small size of the BCN group facilitates the labeling of molecules in sterically hindered environments, such as glycans on the cell surface. Researchers utilize this linker to functionalize the surfaces of biomolecules to study their interactions with cells and to track their internalization and subsequent localization within subcellular compartments. For example, by attaching fluorescent dyes to a target protein using this linker, researchers can visually track the protein's movement and accumulation within the cell.

Investigation of Molecular Interactions and Pathways

Understanding the intricate network of molecular interactions that govern cellular function is a central goal of molecular biology. The this compound provides a powerful tool for creating molecular probes to investigate these interactions and pathways. It is frequently used to synthesize bioconjugates that can modulate or report on cellular activities.

A significant application is in the development of PROTACs, which are engineered molecules designed to induce the degradation of specific target proteins. The linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system. precisepeg.com By observing the degradation of the target protein, often via methods like Western blotting, researchers can dissect the functional role of that protein in various signaling pathways. Patent filings have described the use of this compound to link antibody fragments to antisense oligonucleotides, creating specific conjugates to study molecular delivery mechanisms and interactions. google.com

Table 1: Applications of this compound in In Vitro Research

Application AreaResearch GoalExample Finding/Methodology
Cellular UptakeTo enhance and study the internalization of biomolecules.The PEG4 spacer improves cellular uptake of conjugated PROTACs.
Intracellular LocalizationTo visualize and track the location of labeled biomolecules within cells.Used for labeling proteins with fluorescent probes for imaging studies.
Molecular InteractionsTo create tools for studying protein-protein or protein-nucleic acid interactions.Used to link antibody fragments to oligonucleotides to investigate complex formation and delivery. google.com
Pathway InvestigationTo modulate and study the function of specific proteins in cellular pathways.Serves as a critical linker in PROTACs to induce targeted protein degradation, allowing for functional analysis of the depleted protein.

In Vivo Research Applications

The utility of this compound extends to studies within living organisms, where its biocompatibility and reactivity are crucial for obtaining meaningful data on pharmacokinetics, pharmacodynamics, and biodistribution.

Pharmacokinetic and Pharmacodynamic Studies of Conjugates

The in vivo fate of a therapeutic agent is described by its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). The design of the linker used in bioconjugates, such as Antibody-Drug Conjugates (ADCs), can significantly influence these properties. The PEG4 spacer in this compound enhances aqueous solubility and biocompatibility, which are essential for systemic administration. axispharm.com

Research on ADCs has shown that linker properties, including length and composition, are critical. nih.gov The PEG4 fragment can improve the hydrophilicity of the entire conjugate, potentially extending its circulation half-life and optimizing its bioavailability. nih.gov Studies comparing different linker lengths in ADCs have been conducted to determine the impact on therapeutic efficacy, a key pharmacodynamic measure. nih.gov While these studies may not exclusively use the PFP ester variant, the principles regarding the PEG4 component are directly applicable to understanding how conjugates built with this compound would behave in vivo.

Imaging and Tracking of Labeled Biomolecules in Living Systems

Non-invasively imaging and tracking molecules in a living system provides invaluable insight into biological processes and disease progression. BCN-PEG linkers are recognized as valuable tools for these applications. precisepeg.com They enable the attachment of imaging agents (e.g., radioisotopes for PET imaging or near-infrared dyes) to targeting moieties like antibodies or peptides.

A closely related compound, endo-BCN-PEG4-NHS ester, was instrumental in the development of a peptide-based tracer for imaging pancreatic cancer in vivo. broadpharm.com This tracer was designed to target specific cell surface receptors (CXCR4 and integrin αvβ3), demonstrating the power of this linker class in creating highly specific imaging probes. broadpharm.com The bioorthogonal nature of the BCN-azide reaction allows for a two-step "pre-targeting" imaging strategy, where a labeled antibody is administered first, followed by a smaller, fast-clearing imaging agent that "clicks" to the antibody in vivo. This can improve the target-to-background signal ratio in techniques like immuno-PET.

Table 2: Applications of this compound in In Vivo Research

Application AreaResearch GoalExample Finding/Methodology
PharmacokineticsTo improve the in vivo properties of bioconjugates, such as solubility and circulation time.The hydrophilic PEG4 spacer can enhance the overall hydrophilicity of an ADC, potentially improving its pharmacokinetic profile. nih.gov
PharmacodynamicsTo study the relationship between drug concentration and its therapeutic effect.Linker length, including the presence of a PEG4 unit, has been shown to affect the in vivo efficacy of ADCs. nih.gov
In Vivo ImagingTo create targeted probes for non-invasive imaging of specific tissues or cell types.Related BCN-PEG4 linkers are used to construct peptide-based tracers for PET imaging of cancer. broadpharm.com
Biomolecule TrackingTo follow the distribution and fate of labeled molecules within a living organism.BCN-PEG linkers are described as valuable tools for tracking biomolecules like proteins and glycans within their natural milieu. precisepeg.com

Integration with High-Throughput Screening Platforms in Research

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a process that has revolutionized drug discovery. The chemical properties of this compound make it compatible with HTS workflows. Its high reactivity and stability facilitate the parallel synthesis of large libraries of bioconjugates for screening. broadpharm.com

This is particularly relevant in the development of PROTACs and other complex therapeutic modalities. precisepeg.com Discovering an effective PROTAC requires the precise optimization of its three components: the target-binding ligand, the E3 ligase-binding ligand, and the linker connecting them. Minor changes to the linker's length, attachment points, or composition can dramatically affect the potency and specificity of the final molecule. precisepeg.com The use of versatile linkers like this compound enables the rapid generation of diverse compound libraries, where each variant can be screened to identify the optimal structure for inducing degradation of the target protein. precisepeg.com The stability of the PFP ester is an advantage in these automated synthesis and screening platforms, ensuring reliable and reproducible conjugation across many samples.

Computational Modeling and Simulation of this compound Conjugates

Computational modeling and simulation have emerged as indispensable tools in the rational design and analysis of bioconjugates, offering molecular-level insights that are often difficult to obtain through experimental methods alone. For a heterobifunctional linker like this compound, computational approaches can predict its behavior and the properties of its conjugates, thereby accelerating the development of novel therapeutic and diagnostic agents. These in silico methods are particularly valuable for understanding the intricate interplay between the linker and the biomolecule it conjugates.

Predicting Reactivity and Conjugation Efficiency

The efficiency of a bioconjugation reaction is paramount to the successful synthesis of a well-defined bioconjugate. Computational chemistry provides a powerful means to predict the reactivity of the functional groups within the this compound linker—namely the pentafluorophenyl (PFP) ester and the bicyclo[6.1.0]nonyne (BCN) moiety.

The reaction between the PFP ester and primary amines on a biomolecule is a critical first step in many conjugation strategies. Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to model this aminolysis reaction. researchgate.net These calculations can elucidate the reaction mechanism and determine the activation energy, providing a quantitative measure of reactivity. researchgate.net For instance, computational studies can compare the reactivity of PFP esters to other activated esters, like N-hydroxysuccinimide (NHS) esters, and explain the observed differences in stability and reaction kinetics in aqueous environments. mdpi.com The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, a feature that can be quantified through computational analysis of the molecule's electronic structure.

The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) between the BCN group and an azide-functionalized partner is another key reaction whose efficiency can be predicted computationally. The activation strain model is a computational approach used to analyze the energetics of such reactions. nih.gov This model separates the activation energy into two components: the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between the deformed reactants. nih.gov Computational studies have shown that for BCN, the reaction rate is significantly influenced by the interaction energy, with less steric hindrance compared to more bulky cyclooctynes. nih.gov

Below is a data table summarizing representative computational findings related to the reactivity of the functional moieties of this compound.

Computational MethodAnalyzed ReactionKey Findings
Density Functional Theory (DFT)PFP ester aminolysisProvides insights into the reaction pathway and activation energy, explaining the high reactivity of PFP esters towards primary amines. researchgate.net
Activation Strain ModelStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Demonstrates that the high reactivity of BCN is due to a favorable interaction energy profile, with minimal strain energy contribution compared to other cyclooctynes. nih.gov

Modeling Biological Interactions and Conformational Dynamics

Once conjugated to a biomolecule, the this compound linker, now primarily the BCN-PEG4 portion, can significantly influence the conjugate's biological activity, stability, and pharmacokinetic profile. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamics and interactions of these complex systems at an atomistic level. mdpi.comresearchgate.net

Furthermore, MD simulations can be used to model the interaction of the entire antibody-drug conjugate (ADC) with its target receptor. By simulating the binding process, researchers can predict how the presence of the linker and the conjugated payload might affect the binding affinity and specificity of the antibody. acs.org These simulations can reveal whether the linker positions the drug in a way that facilitates its therapeutic action or if it sterically hinders the antibody-antigen interaction. For example, simulations can show how the PEG linker's flexibility allows the conjugate to adopt an optimal conformation for binding.

The following table presents research findings from computational studies on PEGylated bioconjugates, which are relevant to understanding this compound conjugates.

Simulation TechniqueSystem ModeledKey Research Findings
All-Atom Molecular DynamicsPEGylated Peptides and ProteinsPEG chains can wrap around the biomolecule, influencing its secondary structure and shielding it from the solvent. The length and grafting density of PEG significantly modulate the conjugate's conformation and interaction with other molecules. mdpi.comnih.gov
Coarse-Grained MDLarge-scale PEGylated systems (e.g., nanoparticles)Predicts the overall structure and dynamics of large PEGylated complexes, which is useful for understanding their behavior in biological media. mdpi.com
Molecular DynamicsAntibody-Drug Conjugates (ADCs) with PEG linkersThe flexibility of the PEG linker can help to maintain the native conformation of the antibody and can influence the accessibility of the payload for its target. The length of the PEG spacer can impact the overall drug-to-antibody ratio (DAR) that can be achieved. rsc.orggoogle.com

Q & A

Basic Research Questions

Q. What are the key functional groups in endo-BCN-PEG4-PFP ester, and how do they contribute to its reactivity in bioconjugation?

  • The compound comprises three functional groups:

  • BCN (Bicyclo[6.1.0]non-4-yne) : Enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines and strain-promoted alkyne-azide cycloaddition (SPAAC) .
  • PEG4 (tetraethylene glycol) : Enhances solubility in aqueous buffers and reduces steric hindrance, improving biocompatibility for biological applications .
  • PFP ester (pentafluorophenyl ester) : Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds under mild conditions .
    • Methodological Note : Optimize reaction pH (6.5–8.5) to balance PFP ester reactivity with amine nucleophilicity. Avoid prolonged storage of the reagent in aqueous buffers to prevent hydrolysis .

Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for its use?

  • Storage : Store lyophilized powder at –20°C in the dark to prevent degradation. Avoid repeated freeze-thaw cycles of reconstituted solutions .
  • Solubility :

  • Organic solvents: DMF, DMSO, or dichloromethane (for stock solutions).
  • Aqueous buffers: Phosphate-buffered saline (PBS) or HEPES (pH 7.4) with up to 10% organic cosolvent to maintain solubility .
    • Critical Step : Pre-warm frozen aliquots to room temperature before use to avoid precipitation.

Q. What is the recommended protocol for conjugating this compound to amine-containing biomolecules (e.g., proteins)?

  • Step 1 : Dissolve the target biomolecule (e.g., antibody) in PBS (pH 7.4) or borate buffer (pH 8.5).
  • Step 2 : Add a 5–10 molar excess of this compound dissolved in DMSO (final DMSO concentration ≤5%).
  • Step 3 : Incubate at 4°C for 2–4 hours with gentle agitation.
  • Step 4 : Purify via size-exclusion chromatography or dialysis to remove unreacted reagent.
  • Validation : Confirm conjugation efficiency using MALDI-TOF mass spectrometry or fluorescence labeling (if tetrazine-fluorophore probes are used post-conjugation) .

Advanced Research Questions

Q. How do reaction kinetics of this compound differ between IEDDA (with tetrazines) and SPAAC (with azides), and how can these be optimized?

  • IEDDA :

  • Rate constants (k~2~) for BCN-tetrazine reactions are typically 10–100 M⁻¹s⁻¹ , enabling fast labeling in live-cell systems .
  • Optimize tetrazine concentration (1–10 µM) and reaction time (5–30 mins) for minimal off-target effects.
    • SPAAC :
  • Slower kinetics (k~2~ ~1 M⁻¹s⁻¹) but useful for azide-functionalized probes. Use copper-free conditions to preserve cell viability .
    • Experimental Design : Compare labeling efficiency in parallel experiments using fluorescent tetrazine and azide probes. Quantify via flow cytometry .

Q. What strategies can mitigate low conjugation yields when using this compound with bulky biomolecules (e.g., antibodies)?

  • Challenge : Steric hindrance from large biomolecules reduces accessibility of amine residues.
  • Solutions :

  • Use PEG4 spacer : Reduces steric interference by extending the distance between the BCN group and the biomolecule surface .
  • Increase molar excess of reagent (up to 20-fold) and extend reaction time (6–12 hours at 4°C) .
  • Pre-treat biomolecules with mild denaturants (e.g., 0.1% SDS) to expose buried lysine residues, followed by rapid buffer exchange .

Q. How can researchers reconcile conflicting solubility data for this compound in aqueous vs. organic systems?

  • Key Factors :

  • PEG4 chain : Enhances aqueous solubility but may aggregate in high-salt buffers.
  • PFP ester : Hydrophobic nature can reduce solubility in purely aqueous media .
    • Methodological Adjustment :
  • Use mixed solvents (e.g., 90% PBS + 10% DMF) for homogeneous dissolution.
  • Centrifuge reaction mixtures at 10,000×g for 5 mins to remove particulates before conjugation .

Q. What are the implications of using this compound in PROTAC synthesis, and how does its structure enhance heterobifunctional molecule design?

  • Application : The BCN group enables site-specific conjugation to tetrazine-functionalized E3 ligase ligands, while the PFP ester reacts with amine-terminated target protein binders (e.g., kinase inhibitors) .
  • Design Advantage :

  • PEG4 spacer : Reduces aggregation and improves cellular uptake of PROTACs.
  • BCN specificity : Minimizes off-target binding compared to traditional NHS ester chemistry .
    • Validation : Assess proteasome-mediated target degradation via Western blotting and cellular viability assays .

Q. How can researchers troubleshoot unexpected side reactions (e.g., hydrolysis or amine crosslinking) during this compound-based experiments?

  • Hydrolysis : Monitor pH rigorously (avoid >pH 8.5) and use fresh reagent aliquots. Replace aqueous buffers with anhydrous DMF if hydrolysis exceeds 20% .
  • Crosslinking :

  • Reduce reagent excess (≤5-fold) and incubation time.
  • Add competing amines (e.g., 1 mM glycine) to quench unreacted PFP ester post-conjugation .

Tables for Critical Data

Table 1 : Comparison of Reaction Kinetics for BCN-Based Reactions

Reaction TypePartner MoleculeRate Constant (k~2~, M⁻¹s⁻¹)Optimal Conditions
IEDDATetrazine10–100pH 7.4, 25°C
SPAACAzide~1pH 7.4, 37°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.